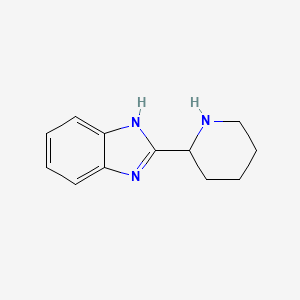

2-Piperidin-2-yl-1H-benzoimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADQLYMWCOLMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330980 | |

| Record name | 2-Piperidin-2-yl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51785-23-0 | |

| Record name | 2-Piperidin-2-yl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51785-23-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Piperidin-2-yl-1H-benzoimidazole (CAS 51785-23-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Its unique bicyclic system, composed of fused benzene and imidazole rings, offers a versatile template for designing molecules with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This guide focuses on a specific, yet promising, derivative: 2-Piperidin-2-yl-1H-benzoimidazole (CAS 51785-23-0). By integrating a piperidine moiety at the 2-position, this compound presents a unique three-dimensional structure and physicochemical profile that warrants detailed investigation for novel therapeutic applications.

This document serves as a comprehensive technical resource, providing an in-depth analysis of the compound's properties, a detailed synthesis protocol, and an exploration of its potential pharmacological activities and mechanisms of action. The information herein is curated to empower researchers and drug development professionals in their quest to unlock the full therapeutic potential of this intriguing molecule.

Physicochemical and Structural Properties

This compound is a heterocyclic organic compound with a molecular structure that marries the aromatic, planar benzimidazole core with the saturated, flexible piperidine ring. This structural amalgamation is key to its potential biological interactions.

| Property | Value | Reference(s) |

| CAS Number | 51785-23-0 | [2] |

| Molecular Formula | C₁₂H₁₅N₃ | [2] |

| Molecular Weight | 201.27 g/mol | [2] |

| Appearance | Beige crystals | [3] |

| Melting Point | 237-243 °C | [3] |

| Purity | ≥ 95% (LC) | [3] |

| Storage Conditions | 0-8°C, Keep in dark place, sealed in dry | [3][4] |

| IUPAC Name | 2-(Piperidin-2-yl)-1H-benzimidazole | [4] |

| Synonyms | 2-(2-Piperidyl)benzimidazole, this compound | [5] |

Synthesis of this compound

The most established and versatile method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat. For the synthesis of the title compound, o-phenylenediamine is reacted with piperidine-2-carboxylic acid.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from the general Phillips-Ladenburg synthesis of 2-substituted benzimidazoles.[6]

Materials:

-

o-Phenylenediamine

-

Piperidine-2-carboxylic acid

-

4M Hydrochloric acid (HCl) solution

-

5M Sodium hydroxide (NaOH) solution

-

Ethanol

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 equivalent) and piperidine-2-carboxylic acid (1.0 equivalent).

-

Acid Addition: Add a 4M aqueous solution of hydrochloric acid until the reactants are fully dissolved and the solution is acidic.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the dropwise addition of a 5M sodium hydroxide solution until the pH is alkaline, leading to the precipitation of the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold distilled water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified this compound.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the benzimidazole and piperidine rings.

-

Benzimidazole Protons (δ 7.2-7.8 ppm): The four aromatic protons on the benzene ring will likely appear as a complex multiplet in this region.

-

Piperidine Protons (δ 1.5-4.0 ppm): The protons on the piperidine ring will exhibit characteristic chemical shifts. The proton on the carbon adjacent to the benzimidazole ring (C2 of piperidine) is expected to be deshielded and appear at the downfield end of this range. The other piperidine protons will appear as multiplets in the more upfield region.

-

N-H Protons (δ 12.0-13.0 ppm and ~2.0-4.0 ppm): The benzimidazole N-H proton is expected to be a broad singlet in the downfield region, while the piperidine N-H proton will likely be a broad singlet in the more upfield region, and its chemical shift may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the 12 unique carbon atoms in the molecule.

-

Benzimidazole Carbons (δ 110-155 ppm): The carbon atom at the 2-position of the benzimidazole ring, attached to the piperidine ring, is expected to have a chemical shift in the range of δ 150-155 ppm. The other aromatic carbons will resonate between δ 110-145 ppm.

-

Piperidine Carbons (δ 25-60 ppm): The carbon atoms of the piperidine ring will appear in the aliphatic region of the spectrum. The carbon at the 2-position, attached to the benzimidazole ring, will be the most downfield of the piperidine carbons.

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the benzimidazole and piperidine moieties.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

-

C=N Stretching: A sharp absorption band around 1620-1630 cm⁻¹ due to the C=N stretching of the imidazole ring.

-

C=C Stretching: Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak [M]⁺ at m/z = 201. The fragmentation pattern would likely involve the cleavage of the bond between the benzimidazole and piperidine rings, as well as fragmentation of the piperidine ring itself.

Pharmacological Profile and Potential Applications

While direct pharmacological data for this compound is limited, the extensive research on its regioisomer, 2-(piperidin-4-yl)-1H-benzoimidazole, and other benzimidazole derivatives provides a strong foundation for predicting its potential therapeutic applications.[3][7]

Anti-inflammatory Activity

Derivatives of 2-(piperidin-4-yl)-1H-benzoimidazole have demonstrated potent anti-inflammatory activity.[8] One study identified a derivative that exhibited significant inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 macrophages, with IC₅₀ values of 0.86 μM and 1.87 μM, respectively.[8] This suggests that this compound could also possess significant anti-inflammatory properties.

Proposed Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of many benzimidazole derivatives are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[3][9][10] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines, chemokines, and adhesion molecules. It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting the IKK complex or other upstream signaling components.

References

- 1. Benzimidazole(51-17-2) 13C NMR spectrum [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploration of 2-benzylbenzimidazole scaffold as novel inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective benzimidazole inhibitors of the antigen receptor-mediated NF-kappaB activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Piperidin-2-yl)-1H-1,3-benzodiazole structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-(Piperidin-2-yl)-1H-1,3-benzodiazole

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2-(Piperidin-2-yl)-1H-1,3-benzodiazole (also known as 2-(Piperidin-2-yl)-1H-benzimidazole). Intended for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of techniques. It details the strategic synthesis, purification, and multi-technique spectroscopic analysis required to unambiguously confirm the molecular structure of the target compound. The narrative emphasizes the causality behind experimental choices, the integration of orthogonal analytical techniques for self-validating data, and the synergy between empirical data and computational modeling. Protocols for synthesis, spectroscopic data acquisition (NMR, MS, IR), and computational analysis are provided, supported by authoritative references to ensure scientific rigor.

Introduction: The Significance of the Benzimidazole-Piperidine Scaffold

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antihistaminic, antimicrobial, and anticancer properties.[1][2] The fusion of a benzene ring with an imidazole ring creates a stable, aromatic system that can be readily functionalized.[3] When substituted at the 2-position with a piperidine moiety, as in 2-(Piperidin-2-yl)-1H-benzodiazole, the resulting molecule combines the rigidity and aromaticity of the benzimidazole core with the flexible, saturated, and basic nature of the piperidine ring. This combination is of significant interest for drug development, as it can influence pharmacokinetic properties and interactions with biological targets.[3][4]

Given its potential pharmacological importance, the unambiguous confirmation of its chemical structure is a critical prerequisite for any further research or development. This guide outlines the logical workflow, from synthesis to final structural confirmation, that ensures the identity and purity of the target molecule.

Strategic Synthesis and Purification

The most logical and efficient synthetic route to the target compound, which has the CAS Number 51785-23-0, involves a two-step process: the initial synthesis of an aromatic precursor followed by the reduction of the pyridine ring to a piperidine ring.[4][5] This strategy is often preferred over the direct condensation of o-phenylenediamine with piperidine-2-carboxylic acid, which can suffer from lower yields and harsher reaction conditions.

Step 1: Synthesis of 2-(Pyridin-2-yl)-1H-benzimidazole

The condensation of o-phenylenediamine with pyridine-2-carboxaldehyde is a well-established method for forming the 2-substituted benzimidazole core.[6]

-

Protocol:

-

To a solution of o-phenylenediamine (1.0 eq) in ethanol, add pyridine-2-carboxaldehyde (1.0 eq).

-

Add a catalytic amount of an oxidizing agent, such as sodium metabisulfite or pyridine N-oxide, to facilitate the cyclocondensation.[6]

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. The product, 2-(2-Pyridyl)benzimidazole, is often obtained in high purity.

-

Step 2: Catalytic Hydrogenation to 2-(Piperidin-2-yl)-1H-benzimidazole

The aromatic pyridine ring is subsequently reduced to a piperidine ring via catalytic hydrogenation. This method is highly effective and selective.

-

Protocol:

-

Dissolve 2-(2-Pyridyl)benzimidazole (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C).

-

Place the reaction vessel in a hydrogenation apparatus and subject it to a hydrogen gas atmosphere (typically 50-60 psi).

-

Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the uptake of hydrogen and periodically check the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen atmosphere and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(Piperidin-2-yl)-1H-benzimidazole as a solid, often appearing as beige crystals with a melting point in the range of 237-243 ºC.[4]

-

The overall synthetic workflow is depicted below.

Figure 1: Proposed two-step synthesis of the target compound.

Spectroscopic Verification and Structure Elucidation

A multi-faceted spectroscopic approach is essential for the unambiguous confirmation of the molecular structure. This involves Mass Spectrometry, Infrared Spectroscopy, and a suite of Nuclear Magnetic Resonance experiments.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural insights through its fragmentation pattern.

-

Experimental Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode, as the basic nitrogen atoms in the benzimidazole and piperidine rings are readily protonated.

-

-

Expected Results & Interpretation:

-

Molecular Ion: The target molecule has a molecular formula of C₁₂H₁₅N₃ and a monoisotopic mass of 201.1266 g/mol .[4] The high-resolution mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 202.1344. The accuracy of this measurement (typically within 5 ppm) confirms the elemental composition.

-

Fragmentation: Key fragmentation pathways would likely involve the piperidine ring, such as the loss of neutral fragments or cleavage of the C-C bond between the two heterocyclic systems.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid, purified sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Expected Results & Interpretation: The IR spectrum provides a characteristic fingerprint of the molecule. Key vibrational bands are summarized in the table below. The broad N-H stretching is a hallmark of the benzimidazole and piperidine secondary amines.[7][8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | N-H Stretch | Benzimidazole & Piperidine |

| 3100 - 3000 | C-H Stretch (Aromatic) | Benzimidazole Benzene Ring |

| 2950 - 2850 | C-H Stretch (Aliphatic) | Piperidine Ring |

| ~1620 | C=N Stretch | Benzimidazole Imine |

| 1475 - 1450 | C=C Stretch (Aromatic) | Benzimidazole Benzene Ring |

| ~1100 | C-N Stretch | Piperidine & Benzimidazole |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for full assignment.[9]

-

Experimental Protocol:

-

Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve benzimidazoles and to clearly show exchangeable N-H protons.

-

Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

-

-

Expected ¹H NMR Spectrum & Interpretation: The ¹H NMR spectrum will show distinct signals for the benzimidazole and piperidine protons. The benzimidazole N-H proton will likely appear as a broad singlet at high chemical shift (>12 ppm in DMSO-d₆).[10] The four aromatic protons will appear in the 7.0-7.8 ppm region, likely as two multiplets due to symmetry. The piperidine protons will be in the upfield aliphatic region (1.5-4.5 ppm). The proton at the C2 position of the piperidine ring (the point of attachment) will be a key diagnostic signal, likely appearing as a multiplet around 4.0-4.5 ppm.

-

Expected ¹³C NMR Spectrum & Interpretation: The ¹³C spectrum will show 10 distinct signals (assuming rapid tautomerism of the benzimidazole N-H makes the benzene ring carbons pseudo-symmetric). The most downfield signal will be the C2 carbon of the benzimidazole ring (~150-155 ppm). The aromatic carbons will appear between 110-145 ppm. The five aliphatic carbons of the piperidine ring will be found in the upfield region (20-60 ppm).[9]

-

2D NMR for Unambiguous Assignment: 2D NMR is crucial for connecting the proton and carbon signals to build the molecular structure.

Figure 2: Logic flow for NMR-based structure elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It will clearly show the connectivity within the piperidine ring (e.g., H2' coupling to H3', H3' to H4', etc.) and within the aromatic system.

-

HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. Crucially, it will show a correlation from the H2' proton of the piperidine ring to the C2 carbon of the benzimidazole ring, definitively proving the point of attachment.

-

| Predicted NMR Data (in DMSO-d₆) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Benzimidazole-NH | ~12.5 (br s, 1H) | - | C2, C7a |

| Benzimidazole-H4/H7 | ~7.6 (m, 2H) | ~115 | C5/C6, C7a/C3a |

| Benzimidazole-H5/H6 | ~7.2 (m, 2H) | ~122 | C4/C7, C7a/C3a |

| Piperidine-H2' | ~4.2 (m, 1H) | ~55 | C2 (Benzimidazole) , C3', C6' |

| Piperidine-H6'eq/ax | ~3.2 / ~2.8 (m, 2H) | ~45 | C2', C5' |

| Piperidine-H3', H4', H5' | 1.5 - 2.2 (m, 6H) | 20 - 30 | Correlations within the piperidine ring |

| Benzimidazole-C2 | - | ~153 | H2' (Piperidine), H4/H7 |

| Benzimidazole-C3a/C7a | - | ~138 | H4/H7, H5/H6 |

Advanced Structural Confirmation

While the spectroscopic data described above provides overwhelming evidence for the structure, X-ray crystallography and computational chemistry can offer the highest levels of confirmation and further insight.

Single-Crystal X-ray Diffraction

If a suitable single crystal can be grown, X-ray diffraction provides an absolute, three-dimensional map of the molecule, confirming connectivity, stereochemistry, and bond lengths/angles.[11]

-

Protocol:

-

Grow single crystals of the purified compound. This is often achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetonitrile).

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using specialized software.

-

-

Expected Outcome: The resulting crystal structure would provide definitive proof of the 2-position linkage between the piperidine and benzimidazole rings. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H groups, which dictates the crystal packing.[11]

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data. By modeling the molecule in silico, one can predict its properties and confirm that the experimental data matches the theoretically most stable structure.[12]

-

Protocol:

-

Build the structure of 2-(Piperidin-2-yl)-1H-benzimidazole in a molecular modeling program.

-

Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

Once the lowest energy conformation is found, perform NMR shielding constant calculations using the GIAO (Gauge-Independent Atomic Orbital) method.

-

Calculate theoretical vibrational frequencies to compare with the experimental IR spectrum.

-

-

Application & Causality: Comparing the calculated ¹H and ¹³C chemical shifts (after appropriate scaling) to the experimental values provides strong validation of the assignments.[12] If there were any ambiguity in the experimental data (e.g., distinguishing between isomers), the DFT calculations would show a much better correlation for the correct structure. This provides a self-validating system where theory and experiment must converge.

Conclusion

The structure elucidation of 2-(Piperidin-2-yl)-1H-1,3-benzodiazole is a systematic process that relies on the logical integration of synthesis, purification, and multiple orthogonal analytical techniques. A robust synthesis via a 2-(2-pyridyl)benzimidazole intermediate provides a reliable route to the target compound. The core structure is then confirmed by high-resolution mass spectrometry. The specific arrangement of functional groups is identified by FTIR, and the precise atomic connectivity of the C-H framework is unambiguously established through a suite of 1D and 2D NMR experiments, with the HMBC experiment being particularly crucial for linking the two heterocyclic rings. Finally, single-crystal X-ray diffraction and DFT calculations can be employed to provide the highest possible degree of structural confirmation. This comprehensive approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Item - Synthesis of 2âPyridyl-benzimidazole Iridium(III), Ruthenium(II), and Platinum(II) Complexes. Study of the Activity as Inhibitors of Amyloidâβ Aggregation and Neurotoxicity Evaluation - American Chemical Society - Figshare [acs.figshare.com]

- 6. revistadechimie.ro [revistadechimie.ro]

- 7. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Biological activity of benzimidazole piperidine scaffolds

An In-depth Technical Guide to the Biological Activity of Benzimidazole-Piperidine Scaffolds

Authored by a Senior Application Scientist

Introduction: The Benzimidazole-Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of a benzimidazole ring system with a piperidine moiety creates a molecular scaffold of significant interest in contemporary drug discovery. The benzimidazole core, being isosteric to naturally occurring purine nucleosides, provides a unique platform for interaction with a multitude of biological macromolecules.[1][2][3][4] This structural similarity allows for effective binding to enzymes and receptors, often through hydrogen bonding and π–π stacking interactions.[5][6] The piperidine ring, a prevalent fragment in many pharmaceuticals, imparts favorable pharmacokinetic properties, including improved solubility and the ability to be functionalized for targeted interactions.[7][8] This combination of a versatile pharmacophore and a modifiable pharmacokinetic modulator has led to the exploration of benzimidazole-piperidine derivatives across a wide array of therapeutic areas.[9][10][11]

This technical guide provides an in-depth analysis of the diverse biological activities of benzimidazole-piperidine scaffolds, focusing on their applications as anticancer, antimicrobial, and central nervous system (CNS) active agents. We will delve into the mechanistic underpinnings of their activity, explore critical structure-activity relationships (SAR), and present exemplary experimental protocols for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzimidazole-piperidine derivatives have emerged as potent anticancer agents, exhibiting a variety of mechanisms to thwart cancer progression.[1][3] Their efficacy stems from their ability to interact with key players in cell cycle regulation, signal transduction, and apoptosis.[2][12]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of these scaffolds are not monolithic; they engage with multiple targets within the cancer cell. A prominent mechanism is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.[2][12]

Furthermore, many derivatives function as kinase inhibitors, targeting critical signaling pathways that are often dysregulated in cancer.[11] For instance, inhibition of kinases such as EGFR and VEGFR can block downstream signaling cascades like the PI3K/Akt and MEK/Erk pathways, which are crucial for cancer cell proliferation and survival.[2] Some compounds also induce apoptosis through the intrinsic and extrinsic pathways by activating caspases and promoting the release of cytochrome C.[1]

Below is a diagram illustrating the multifaceted anticancer mechanisms of benzimidazole-piperidine scaffolds.

Caption: Anticancer Mechanisms of Benzimidazole-Piperidine Scaffolds.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzimidazole-piperidine derivatives is highly dependent on the nature and position of substituents on both the benzimidazole and piperidine rings.

-

Substitutions on the Benzimidazole Ring:

-

N1-position: Alkylation or arylation at the N1 position can significantly influence activity. For instance, the introduction of a benzyl group can enhance potency.

-

C2-position: The substituent at the C2 position is crucial for interaction with target proteins. Aromatic or heteroaromatic rings at this position often lead to potent compounds.

-

C5/C6-position: Electron-withdrawing groups like nitro or halogen at these positions can enhance anticancer activity.[13]

-

-

Substitutions on the Piperidine Ring:

-

The substitution pattern on the piperidine ring can modulate solubility and cell permeability.

-

Functional groups capable of forming hydrogen bonds, such as amides or sulfonamides, can improve target engagement.[7]

-

The following diagram provides a generalized overview of the key SAR features for anticancer activity.

Caption: Key SAR features for anticancer benzimidazole-piperidines.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative benzimidazole-piperidine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 1.44 | [1] |

| Compound B | HeLa (Cervical) | 1.62 | [1] |

| Compound C | A549 (Lung) | 2.2 | [2] |

| Compound D | HCT-116 (Colon) | Varies | [3] |

| Compound E | HepG2 (Liver) | 0.39 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of benzimidazole-piperidine compounds on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5x10^3 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Infectious Diseases

The benzimidazole-piperidine scaffold has also demonstrated significant promise as a source of novel antimicrobial agents, with activity against a range of bacteria and fungi.[4][10][14]

Mechanism of Action in Microbes

The antimicrobial action of these compounds often involves the disruption of essential cellular processes in microorganisms. In bacteria, a key target is DNA gyrase, an enzyme crucial for DNA replication and repair.[14] By binding to the active site of DNA gyrase, these compounds inhibit its function, leading to bacterial cell death. Some derivatives also interfere with ergosterol biosynthesis in fungi, a pathway essential for maintaining the integrity of the fungal cell membrane.[4]

Spectrum of Antimicrobial Activity

Derivatives of this scaffold have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14] For example, certain 1,2,3-triazole hybrids incorporating benzimidazole and piperidine have exhibited potent activity against Escherichia coli and other bacterial strains.[14] Combination therapies, where a benzimidazole-piperidine derivative is used alongside an existing antibiotic like colistin, have also shown synergistic effects against resistant Gram-negative bacteria.[15]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

-

Bacterial Culture: Grow the bacterial strain (e.g., E. coli) in a suitable broth medium overnight at 37°C.

-

Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5x10^5 CFU/mL.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following diagram illustrates a general workflow for antimicrobial screening.

Caption: General workflow for antimicrobial drug discovery.

Central Nervous System (CNS) Activity

The benzimidazole-piperidine scaffold has also been investigated for its potential in treating CNS disorders, including Alzheimer's disease and pain.[8][16]

Targeting Neurological Pathways

In the context of Alzheimer's disease, these compounds have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[17] By inhibiting these enzymes, they can increase acetylcholine levels in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's. Some derivatives have also shown centrally mediated antinociceptive (pain-relieving) activities in preclinical models.[16]

Synthesis Strategies

The synthesis of benzimidazole-piperidine derivatives typically involves a multi-step process. A common approach is the condensation of an o-phenylenediamine with a piperidine-containing carboxylic acid or aldehyde.[7][10] Microwave-assisted organic synthesis is often employed to accelerate these reactions and improve yields.[16]

Future Perspectives

The benzimidazole-piperidine scaffold remains a highly promising platform for the development of new therapeutic agents. Future research will likely focus on:

-

Target-Specific Design: Utilizing computational tools like molecular docking to design derivatives with high affinity and selectivity for specific biological targets.[14]

-

Hybrid Molecules: Creating hybrid molecules that combine the benzimidazole-piperidine scaffold with other pharmacophores to achieve multi-target activity, which can be particularly beneficial in complex diseases like cancer.[1][14]

-

Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their in vivo efficacy and safety.[18]

References

- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nveo.org [nveo.org]

- 3. Benzimidazole scaffolds as promising antiproliferative agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. isca.me [isca.me]

- 11. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. "Synthesis and antinociceptive activities of some novel benzimidazole-" by ÜMİDE DEMİR ÖZKAY, ÖZGÜR DEVRİM CAN et al. [journals.tubitak.gov.tr]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Piperidin-2-yl-1H-benzoimidazole and its Congeners

Preamble: Navigating the Mechanistic Landscape of Benzimidazole Scaffolds

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the mechanistic underpinnings of 2-Piperidin-2-yl-1H-benzoimidazole. It is crucial to establish at the outset that the direct molecular mechanism of this specific chemical entity is not extensively elucidated in the current body of scientific literature. However, the benzimidazole core, of which this compound is a derivative, is a "privileged structure" in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide, therefore, adopts a logical, evidence-based approach to infer the probable mechanism of action of this compound by synthesizing data from its structural isomers and related benzimidazole derivatives. Our narrative is built upon the pillars of scientific integrity, providing you with not just information, but a framework for critical thinking and future investigation.

The Benzimidazole Core: A Foundation of Diverse Pharmacology

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a cornerstone in the development of numerous pharmacologically active agents.[3] Its derivatives have demonstrated a wide spectrum of therapeutic effects, including anti-inflammatory, antimicrobial, antiviral, anticancer, and antihistaminic properties.[1][3][4] This diversity in action stems from the ability of the benzimidazole nucleus to interact with a variety of biological targets, an attribute that can be finely tuned by substitutions on the core structure.[2]

Deconstructing the Target: Insights from Structural Analogs

Given the limited direct data on this compound, a meticulous examination of its structural isomers, particularly 2-(piperidin-4-yl)-1H-benzoimidazole and its derivatives, provides the most credible avenue for mechanistic inference.

Anti-Inflammatory Activity: Targeting the NF-κB Signaling Pathway

A significant body of research points towards the anti-inflammatory potential of 2-(piperidin-4-yl)-1H-benzoimidazole derivatives.[1][5] The primary mechanism elucidated for these compounds is the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages.[5]

One highly potent derivative, compound 6e from a study by Li et al., demonstrated significant inhibitory activity on NO and TNF-α production with IC50 values of 0.86 μM and 1.87 μM, respectively.[5] Further mechanistic studies revealed that this compound could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated RAW 264.7 macrophages.[5] This strongly suggests that the anti-inflammatory effects are mediated through the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Experimental Protocol: Investigating NF-κB Pathway Modulation

This protocol outlines a representative workflow to assess the impact of a test compound, such as a this compound derivative, on the NF-κB pathway in macrophages.

1. Cell Culture and Stimulation:

- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

- Seed cells in appropriate culture plates and allow them to adhere overnight.

- Pre-treat the cells with varying concentrations of the test compound for 1 hour.

- Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time points (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine measurements).

2. Western Blot Analysis for IκBα Phosphorylation and p65 Expression:

- Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

- Determine protein concentration using a BCA assay.

- Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST.

- Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin) overnight at 4°C.

- Wash the membrane and incubate with HRP-conjugated secondary antibodies.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Quantify band intensities using densitometry software. A restoration of IκBα phosphorylation to baseline levels in the presence of the compound would indicate pathway inhibition.

3. Measurement of NO and TNF-α Production:

- For NO measurement, collect the cell culture supernatant after 24 hours of LPS stimulation.

- Determine the nitrite concentration in the supernatant using the Griess reagent assay.

- For TNF-α measurement, collect the supernatant and quantify the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

Logical Causality: The choice to investigate the NF-κB pathway is predicated on its central role in mediating inflammatory responses to stimuli like LPS. By measuring key downstream effectors (NO, TNF-α) and upstream signaling components (IκBα phosphorylation, p65 expression), a robust and self-validating picture of the compound's anti-inflammatory mechanism can be constructed.

Visualization of the Putative Anti-Inflammatory Mechanism

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

NLRP3 Inflammasome Inhibition: A Related Benzimidazolone Scaffold

Further expanding our mechanistic investigation, we turn to the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, a close structural relative. Derivatives of this compound have been identified as inhibitors of the NLRP3 inflammasome.[6][7] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18.

Studies on these benzimidazolone derivatives demonstrated their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in macrophages stimulated with LPS and ATP.[6] Certain compounds were found to directly inhibit the ATPase activity of human recombinant NLRP3.[8] This suggests a direct interaction with the NLRP3 protein as a potential mechanism of action.

Quantitative Data Summary: NLRP3 Inflammasome Inhibition

| Compound | Pyroptosis Reduction (%) at 50 µM | IL-1β Inhibition (%) at 50 µM |

| 6 | ~50 | ~60 |

| 9 | ~60 | ~80 |

| 13 | ~45 | ~50 |

| 18 | ~40 | ~40 |

| Data synthesized from concentration-response curves presented in referenced literature.[6] |

Antihistaminic Activity: Exploring the 2-(Piperidin-3-yl)-1H-benzoimidazole Isomer

Shifting the piperidine substitution to the 3-position reveals another facet of the benzimidazole scaffold's versatility. A series of 2-(piperidin-3-yl)-1H-benzimidazoles were identified as selective H1-antihistamines, with potential applications as sedative hypnotics.[9] This highlights that even subtle changes in the substitution pattern on the piperidine ring can dramatically alter the primary pharmacological target.

Synthesis and Characterization

The synthesis of the core 2-(piperidin-4-yl)-1H-benzimidazole structure is typically achieved through the condensation of o-phenylenediamine with piperidine-4-carboxylic acid under acidic conditions.[10]

General Synthetic Protocol:

-

Combine equimolar amounts of benzene-1,2-diamine and piperidine-4-carboxylic acid in a 4M aqueous HCl solution.

-

Heat the mixture under reflux for an extended period (e.g., 48 hours).

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Adjust the pH to alkaline using a 5 M NaOH aqueous solution to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under a vacuum to yield 2-(piperidin-4-yl)-1H-benzimidazole.[10]

Concluding Remarks and Future Directions

While the precise mechanism of action for this compound remains to be definitively characterized, the wealth of data from its structural analogs provides a strong foundation for hypothesis-driven research. The evidence compellingly suggests that this class of compounds likely interacts with key regulators of the inflammatory response, with the NF-κB pathway and the NLRP3 inflammasome being prime candidates for investigation. Furthermore, the potential for activity at other targets, such as histamine receptors, should not be discounted, underscoring the remarkable polypharmacology of the benzimidazole scaffold.

For researchers and drug developers, this compound and its derivatives represent a promising starting point for the design of novel therapeutics. The immediate path forward should involve the synthesis of the specific 2-yl isomer and its evaluation in the bioassays described herein. A comprehensive understanding of its structure-activity relationship and target engagement will be paramount in unlocking its full therapeutic potential.

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Piperidin-2-yl-1H-benzoimidazole

Introduction

The 2-Piperidin-2-yl-1H-benzoimidazole scaffold represents a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents.[1][2] Its unique combination of a benzimidazole ring system, known for a wide spectrum of biological activities, and a piperidine moiety, which can enhance pharmacological properties, has led to the exploration of its derivatives across various disease areas.[1][3] This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound and its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind these potential targets, present detailed experimental workflows for target validation, and summarize key quantitative data to inform future drug discovery efforts.

The NF-κB Signaling Pathway: A Target for Anti-inflammatory Intervention

Derivatives of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold have demonstrated significant anti-inflammatory properties, pointing to the NF-κB signaling pathway as a key therapeutic target.[4][5]

Mechanistic Rationale

The transcription factor NF-κB is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

Studies have shown that certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives can inhibit the production of NO and TNF-α in LPS-stimulated macrophages.[4][5] Mechanistic investigations revealed that these compounds can restore the phosphorylation level of IκBα and suppress the expression of the p65 subunit of NF-κB.[4] This suggests that the therapeutic effect is achieved by interfering with the NF-κB signaling cascade, thereby dampening the inflammatory response.

Signaling Pathway Diagram

Caption: Proposed mechanism of anti-inflammatory action via the NF-κB pathway.

Experimental Protocols for Target Validation

1. Cell-Based Assay for NO and TNF-α Production:

-

Cell Line: RAW 264.7 murine macrophages.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of the this compound derivative for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure NO production in the supernatant using the Griess reagent.

-

Measure TNF-α concentration in the supernatant using a commercially available ELISA kit.

-

-

Expected Outcome: A dose-dependent decrease in NO and TNF-α production in the presence of the compound.

2. Western Blot Analysis of NF-κB Pathway Proteins:

-

Cell Line: RAW 264.7 cells.

-

Protocol:

-

Treat cells with the compound and/or LPS as described above.

-

Prepare whole-cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

-

Expected Outcome: The compound should reverse the LPS-induced decrease in phospho-IκBα levels and potentially decrease the total expression of p65.

Quantitative Data

| Compound | Target | Assay | IC50 (µM) | Reference |

| Derivative 6e | NO Production | RAW 264.7 cells | 0.86 | [4] |

| Derivative 6e | TNF-α Production | RAW 264.7 cells | 1.87 | [4] |

Histamine Receptors: A Focus for Antiallergic and Antihistaminic Effects

The classification of 2-(piperidin-4-yl)-1H-benzimidazole compounds as antihistaminic and antiallergic agents in patent literature strongly suggests that histamine receptors are a primary therapeutic target.[6]

Mechanistic Rationale

Histamine is a key mediator of allergic reactions and inflammation, exerting its effects through four subtypes of G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Antagonism of the H1 receptor is the classical mechanism of action for antihistamines used to treat allergic rhinitis and urticaria. The H4 receptor is also gaining attention as a target for inflammatory and allergic conditions due to its expression on immune cells. Given the described antiallergic activity, it is plausible that this compound derivatives act as antagonists or inverse agonists at histamine receptors, particularly H1 and/or H4.

Experimental Workflow Diagram

Caption: Experimental workflow for validating histamine receptor antagonism.

Experimental Protocols for Target Validation

1. Radioligand Binding Assays:

-

Target: Membranes from cells stably expressing human H1, H2, H3, or H4 receptors.

-

Protocol:

-

Incubate the cell membranes with a specific radioligand (e.g., [³H]pyrilamine for H1R) and varying concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Calculate the Ki value from competition binding curves.

-

-

Expected Outcome: The compound will displace the radioligand in a concentration-dependent manner, indicating binding to the receptor.

2. Functional Assays:

-

Calcium Mobilization Assay (for H1 receptor):

-

Cell Line: HEK293 cells stably expressing the H1 receptor and a calcium-sensitive fluorescent dye.

-

Protocol: Measure the change in intracellular calcium concentration upon stimulation with histamine in the presence and absence of the test compound.

-

Expected Outcome: The compound will inhibit the histamine-induced increase in intracellular calcium.

-

-

cAMP Accumulation Assay (for H2 and H4 receptors):

-

Cell Line: CHO cells stably expressing the H2 or H4 receptor.

-

Protocol: Measure the accumulation of cyclic AMP (cAMP) following receptor activation (e.g., with histamine for H2R) or inhibition of forskolin-stimulated cAMP production (for H4R) in the presence of the test compound.

-

Expected Outcome: The compound will antagonize the effect of the agonist on cAMP levels.

-

Poly(ADP-ribose) Polymerase (PARP): A Target in Oncology

The development of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) highlights this enzyme as a significant therapeutic target for this scaffold in the context of cancer treatment.[7]

Mechanistic Rationale

PARP enzymes, particularly PARP-1, play a crucial role in DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and cell death through a process known as synthetic lethality. PARP inhibitors can also potentiate the effects of DNA-damaging chemotherapeutic agents. The identification of a benzimidazole-piperidine derivative with nanomolar potency against PARP-1 establishes this as a key target.[7]

Experimental Protocols for Target Validation

1. PARP-1 Enzymatic Assay:

-

Assay Type: Homogeneous, fluorescence-based assay.

-

Protocol:

-

Incubate recombinant human PARP-1 enzyme with a histone-coated plate, NAD+, and activated DNA.

-

Add the test compound at various concentrations.

-

After incubation, detect the poly(ADP-ribosyl)ated histones using an anti-PAR antibody and a secondary antibody conjugated to a fluorescent probe.

-

Measure fluorescence intensity to determine PARP-1 activity.

-

-

Expected Outcome: A dose-dependent inhibition of PARP-1 enzymatic activity.

2. Cellular PARP Inhibition Assay:

-

Cell Line: A cancer cell line known to have high PARP activity (e.g., HeLa or a BRCA-deficient line).

-

Protocol:

-

Treat cells with the test compound.

-

Induce DNA damage with an agent like hydrogen peroxide.

-

Lyse the cells and quantify the levels of poly(ADP-ribose) (PAR) using an ELISA-based assay or Western blotting.

-

-

Expected Outcome: The compound will suppress the DNA damage-induced increase in cellular PAR levels.

Quantitative Data

| Compound | Target | Assay | Ki (nM) | EC50 (nM) | Reference |

| 10b (A-620223) | PARP-1 | Enzymatic | 8 | - | [7] |

| 10b (A-620223) | PARP | Whole Cell | - | 3 | [7] |

NLRP3 Inflammasome: An Emerging Anti-inflammatory Target

Research on the structurally related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold has identified it as a novel inhibitor of the NLRP3 inflammasome.[8][9] This suggests that the this compound core may also target this important inflammatory complex.

Mechanistic Rationale

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by various stimuli, it triggers the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-interleukin-1β (IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. Inhibition of this complex represents a promising therapeutic strategy.

Experimental Protocols for Target Validation

1. IL-1β Release Assay:

-

Cell Line: PMA-differentiated THP-1 human monocytic cells or primary bone marrow-derived macrophages.

-

Protocol:

-

Prime the cells with LPS to induce the expression of pro-IL-1β and NLRP3.

-

Pre-treat with the test compound.

-

Activate the NLRP3 inflammasome with a second stimulus, such as ATP or nigericin.

-

Measure the concentration of mature IL-1β in the cell supernatant by ELISA.

-

-

Expected Outcome: The compound will inhibit the ATP- or nigericin-induced release of IL-1β in a dose-dependent manner.

2. Pyroptosis Assay:

-

Cell Line: PMA-differentiated THP-1 cells.

-

Protocol:

-

Prime and treat the cells as described above.

-

Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a colorimetric assay.

-

-

Expected Outcome: The compound will reduce the amount of LDH release, indicating protection against NLRP3-mediated pyroptosis.

Antimicrobial Targets

The broad-spectrum antimicrobial activity of this compound derivatives suggests that they may interact with various bacterial and fungal targets.[10][11] While specific targets are not yet fully elucidated for this particular scaffold, the known mechanisms of other benzimidazole-based antimicrobials provide a starting point for investigation.

Potential Mechanisms and Targets

-

Inhibition of Fungal Microtubule Assembly: Benzimidazoles like albendazole bind to fungal β-tubulin, preventing its polymerization into microtubules and disrupting essential cellular processes.

-

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of quinolone antibiotics. Some novel heterocyclic compounds have shown inhibitory activity against them.[12]

-

Disruption of Bacterial Cell Wall Synthesis: This is a classic mechanism for many antibiotics.

-

Inhibition of key metabolic enzymes.

Experimental Protocols for Target Identification

1. Minimum Inhibitory Concentration (MIC) Determination:

-

Method: Broth microdilution method according to CLSI guidelines.

-

Organisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Protocol: Determine the lowest concentration of the compound that inhibits visible growth of the microorganism.

2. Target-Based Enzymatic Assays:

-

Based on the spectrum of activity, assays for specific enzymes can be performed (e.g., fungal tubulin polymerization assay, bacterial DNA gyrase supercoiling assay).

3. Mechanism of Action Studies:

-

Macromolecular Synthesis Inhibition: Assess the effect of the compound on the incorporation of radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis in bacteria.

-

Bacterial Cytological Profiling: Use fluorescence microscopy to observe changes in bacterial cell morphology, nucleoid structure, and membrane integrity after treatment with the compound.

Quantitative Data

| Compound | Organism | Activity | Reference |

| Derivative 7b | E. coli, S. aureus, Fungi | High antimicrobial activity | [10] |

| Derivative 7l | E. coli, S. aureus, Fungi | High antimicrobial activity | [10] |

Conclusion

The this compound scaffold is a highly promising starting point for the development of new drugs targeting a range of therapeutic areas. The evidence strongly suggests that its derivatives can modulate key pathways in inflammation (NF-κB, NLRP3 inflammasome), allergic responses (histamine receptors), and oncology (PARP). Furthermore, its demonstrated antimicrobial activity opens up another important avenue for drug discovery. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate and validate these potential therapeutic targets, ultimately paving the way for the development of novel and effective medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. worldscientificnews.com [worldscientificnews.com]

- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity - Google Patents [patents.google.com]

- 7. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Modern Researcher's Guide to In-Vitro Screening of 2-Piperidin-2-yl-1H-benzoimidazole Derivatives

Foreword: Embracing a Privileged Scaffold in Drug Discovery

The 2-piperidin-2-yl-1H-benzoimidazole core represents a "privileged structure" in medicinal chemistry. Its inherent ability to interact with a multitude of biological targets has led to its incorporation in a diverse range of pharmacologically active agents. From anti-inflammatory to anticancer and antimicrobial applications, the versatility of this scaffold demands a robust and intelligently designed in-vitro screening strategy. This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered approach to screening, designed to efficiently identify and characterize the biological activities of novel this compound derivatives. Our focus is on not just the "how" but the "why," providing the causal reasoning behind experimental choices to ensure scientific integrity and accelerate the drug discovery process.

Chapter 1: The Initial Encounter - Primary Screening for Broad Biological Activity

The initial phase of screening is designed to cast a wide net, identifying the general biological effects of the synthesized derivatives. This allows for the early categorization of compounds and informs the direction of more focused subsequent investigations.

Assessing Cytotoxicity: A Foundational Step

Before exploring specific therapeutic activities, it is crucial to determine the cytotoxic profile of the compounds. This data is fundamental for interpreting the results of other assays and for identifying potential anticancer agents.

Recommended Assay: Tetrazolium Salt-Based Cell Viability Assays (MTT or XTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable, colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Principle of the Assay: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product, or XTT, yielding a water-soluble orange formazan. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung, DLD-1 - colon, L929 - fibroblast) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Unveiling Antimicrobial Potential

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial agents.[3] Therefore, a primary screen for antibacterial and antifungal activity is a logical starting point.

Recommended Assays: Broth Microdilution and Disk Diffusion Methods

These methods are foundational for determining the minimum inhibitory concentration (MIC) and preliminary spectrum of activity of novel compounds.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains equivalent to 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Chapter 2: Delving Deeper - Secondary Assays to Elucidate Mechanism of Action

Based on the results of the primary screen, compounds exhibiting interesting activity can be advanced to secondary assays to explore their potential mechanisms of action.

Investigating Anti-Inflammatory Properties

Several 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated potent anti-inflammatory activity.[4][5] A key mechanism identified is the inhibition of pro-inflammatory mediators.

Recommended Assay: Nitric Oxide (NO) and TNF-α Production in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS) stimulation of RAW 264.7 macrophages is a well-established in-vitro model of inflammation. Inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production are key indicators of anti-inflammatory potential.[4]

Experimental Protocol: Measurement of NO and TNF-α

-

Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

-

TNF-α Measurement (ELISA): The concentration of TNF-α in the cell culture supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

Delving into the NF-κB Pathway

The anti-inflammatory effects of these derivatives have been linked to the modulation of the NF-κB signaling pathway.[4]

Recommended Assay: Western Blot Analysis of IκBα Phosphorylation and p65 Expression

Western blotting can be used to assess the phosphorylation status of IκBα and the expression level of the p65 subunit of NF-κB, key events in the activation of this pathway.[4]

Targeting the Machinery of Life: Enzyme Inhibition Assays

The structural similarity of the benzimidazole core to purine nucleosides makes it a prime candidate for interacting with ATP-binding sites in enzymes, particularly kinases and topoisomerases.[6][7]

Kinase Inhibition Assays

Benzimidazole derivatives are known to be potent kinase inhibitors.[6] A general in-vitro kinase inhibition assay can be employed to screen for activity against a panel of relevant kinases.

Experimental Protocol: General In-Vitro Kinase Inhibition Assay

-

Assay Setup: In a 384-well plate, add the purified recombinant kinase enzyme.

-

Compound Addition: Add varying concentrations of the test compounds.

-

Reaction Initiation: Add the kinase-specific substrate and ATP to initiate the reaction.

-

Incubation: Incubate at room temperature for a defined period.

-

Detection: Add a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP (e.g., using luminescence or fluorescence).

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ values.

Diagram: General Workflow for an In-Vitro Kinase Inhibition Assay

Caption: A generalized workflow for determining the in-vitro inhibitory activity of compounds against a purified kinase.

Topoisomerase Inhibition Assays

Benzimidazole derivatives have been identified as topoisomerase inhibitors, which are crucial enzymes in DNA replication and a key target for anticancer drugs.[7]

Recommended Assay: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. Inhibitors of this enzyme will prevent this relaxation.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and purified human topoisomerase I enzyme.

-

Compound Addition: Add the test compound at various concentrations.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.

Diagram: Topoisomerase I DNA Relaxation Assay Principle

Caption: Principle of the topoisomerase I DNA relaxation assay.

Interaction with the Blueprint of Life: DNA Binding Studies

The planar benzimidazole ring system can intercalate into the DNA minor groove, a mechanism employed by several anticancer drugs.

Recommended Assay: Hoechst 33258 Displacement Assay

Hoechst 33258 is a fluorescent dye that specifically binds to the minor groove of AT-rich regions of DNA. A compound that also binds to the minor groove will displace Hoechst 33258, leading to a decrease in fluorescence.

Experimental Protocol: Hoechst 33258 Displacement Assay

-

Complex Formation: Prepare a solution of calf thymus DNA (ctDNA) and Hoechst 33258 in a suitable buffer and allow the complex to form.

-

Compound Titration: Add increasing concentrations of the test compound to the DNA-Hoechst complex.

-